molecular formula C6H11N3O2 B1426656 methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate CAS No. 1306753-54-7

methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate

Cat. No. B1426656
M. Wt: 157.17 g/mol
InChI Key: BVHRDPUPSILFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an organic molecule with a pyrrolidine ring, a hydrazine group, and a carboxylate ester group. The (2E) indicates the configuration of a double bond in the molecule .


Molecular Structure Analysis

The molecular structure would likely involve a pyrrolidine ring (a five-membered ring with nitrogen), a hydrazine group (-NH-NH2), and a carboxylate ester group (-COOCH3). The (2E) indicates the configuration of a double bond, suggesting some level of unsaturation in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The hydrazine group could potentially undergo oxidation or reduction reactions . The ester group might be susceptible to hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Pyrrolidine Chemistry and Synthesis

Pyrrolidines are significant in heterocyclic organic chemistry due to their biological effects and applications in medicine and industry, such as dyes and agrochemicals. Research by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through a [3+2] cycloaddition reaction, highlighting their potential in creating medically and industrially relevant compounds (Żmigrodzka et al., 2022).

Tuberculostatic Activity

In the field of medicinal chemistry, Bogdanowicz et al. (2012) synthesized N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, exhibiting tuberculostatic activity. This demonstrates the potential of pyrrolidine derivatives in developing new treatments for tuberculosis (Bogdanowicz et al., 2012).

Solvent Dependent Reactions

Research by Rossi et al. (2007) on the solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines provided insights into divergent synthesis pathways, including the formation of pyrrolidine derivatives. These findings can guide the synthesis of various organic compounds (Rossi et al., 2007).

Pyrrole Formation in Non-enzymic Browning

Milić and Piletić (1984) identified pyrroles, including pyrrolidine derivatives, in the non-enzymic browning reaction of glucose and aminobutyric acid, suggesting their formation in food processing and potentially impacting flavor and aroma (Milić & Piletić, 1984).

Antimicrobial and Antioxidative Activity

Amornraksa et al. (2008) demonstrated the synthesis of pyrrolidine derivatives with potential antimicrobial and antioxidative activities. These findings could be relevant for developing new pharmaceuticals or agrochemicals (Amornraksa et al., 2008).

Schiff Base Synthesis and Antimicrobial Agents

Al-Omar and Amr (2010) synthesized pyridine-bridged bis-carboxamide Schiff's bases, starting from pyrrolidine derivatives. These compounds showed significant antimicrobial activity, suggesting their use in combating bacterial and fungal infections (Al-Omar & Amr, 2010).

Pyrrolidine-2-one Derivatives in Antibacterial Research

Betti, Hussain, and Kadhem (2020) explored the antibacterial properties of pyrrolidine-2-one derivatives, contributing to the ongoing search for new antibacterial agents (Betti et al., 2020).

Synthesis of 2,3-Dihydropyrrolizines

Calvo, González-Ortega, and Sañudo (2002) utilized Weinreb 3-(pyrrolidin-2-ylidene)propionamides for synthesizing 2,3-dihydropyrrolizines, illustrating the versatility of pyrrolidine derivatives in organic synthesis (Calvo, González-Ortega, & Sañudo, 2002).

properties

IUPAC Name

methyl N-(3,4-dihydro-2H-pyrrol-5-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-6(10)9-8-5-3-2-4-7-5/h2-4H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHRDPUPSILFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl (2E)-2-pyrrolidin-2-ylidenehydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.